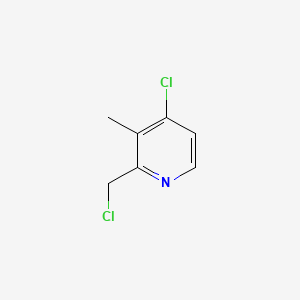
1,2-Dihydroacenaphthylene-5-sulfonyl chloride
Overview
Description
1,2-Dihydroacenaphthylene-5-sulfonyl chloride , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₂H₉ClO₂S . It has a molecular weight of approximately 252.72 g/mol . The compound’s structure consists of a fused aromatic ring system with a sulfonyl chloride functional group attached.
Physical And Chemical Properties Analysis
Scientific Research Applications
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
Polymer-supported sulfonyl chloride, including compounds like 1,2-dihydroacenaphthylene-5-sulfonyl chloride, is utilized in solid-phase synthesis of 1,3-oxazolidin-2-ones, which are significant due to their broad antibacterial activity. This method allows for the preparation of oxazolidinones with high enantiopurity, a key factor in pharmaceutical research (Holte, Thijs, & Zwanenburg, 1998).
Enhanced Dehydrochlorination Properties
Poly(sulfonyl-co-2-chloroethylene)s, involving sulfonyl chloride derivatives, exhibit an increased tendency for dehydrochlorination compared to poly(vinyl chloride), particularly under conditions like γ-radiation and heating. This property is essential in understanding the stability and degradation of these polymers (Cais & O'donnell, 1975).
Fluorescent Sensor Development
Dansyl chloride, a derivative of sulfonyl chloride, is utilized in developing fluorescent sensors. These sensors are significant for detecting metallic ions like antimony and thallium, demonstrating potential applications in monitoring toxic metals in various environments (Qureshi et al., 2019).
Anticancer Agents Synthesis
This compound is implicated in the synthesis of anticancer agents. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines, which have shown potential as anticancer agents, involve sulfonyl chloride in their synthesis process (Redda & Gangapuram, 2007).
ATRP Initiator Efficiency Study
In atom transfer radical polymerization (ATRP), the efficiency of sulfonyl chloride initiators is studied, highlighting the role of these compounds in polymerization processes. This research is critical for improving polymer synthesis techniques (Gurr, Mills, Qiao, & Solomon, 2005).
Asymmetric Synthesis of Polypropionate Antibiotics
Sulfonyl chlorides play a crucial role in the asymmetric synthesis of polypropionate antibiotics. This demonstrates the versatility of these compounds in synthesizing complex molecules, which are important in pharmaceutical research (Vogel et al., 2008).
properties
IUPAC Name |
1,2-dihydroacenaphthylene-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKSUPJXFQYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557931 | |
| Record name | 1,2-Dihydroacenaphthylene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17070-55-2 | |
| Record name | 1,2-Dihydroacenaphthylene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




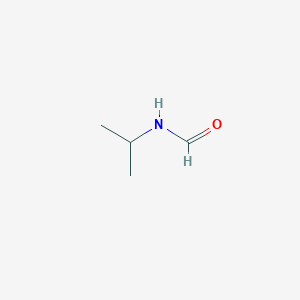
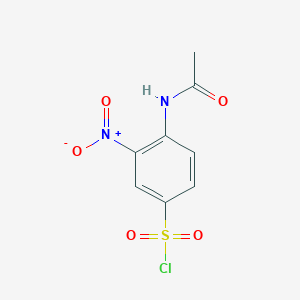
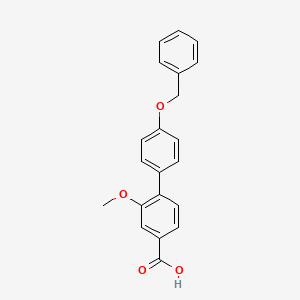
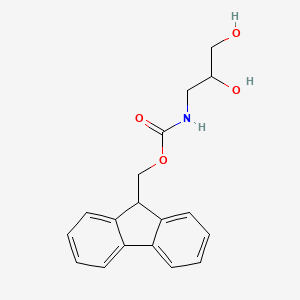
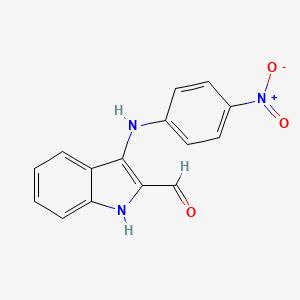
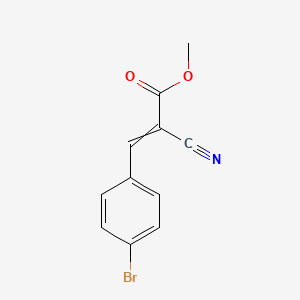

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)


![3,4'-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B3048411.png)
